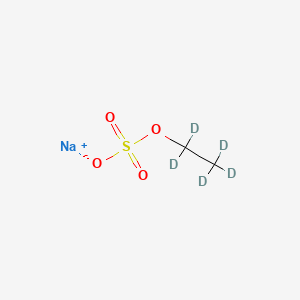

Natrium-Ethyl-d5-Sulfat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium Ethyl-d5 Sulfate is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. The chemical formula for Sodium Ethyl-d5 Sulfate is C2D5NaO4S. This compound is often used as an internal standard in various analytical techniques, including liquid chromatography and mass spectrometry, due to its unique isotopic labeling .

Wissenschaftliche Forschungsanwendungen

Sodium Ethyl-d5 Sulfate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Sodium Ethyl-d5 Sulfate is a labeled metabolite of ethanol in humans . It is primarily used as a biomarker for acute alcohol consumption . The primary targets of Sodium Ethyl-d5 Sulfate are the enzymes and biochemical pathways involved in ethanol metabolism .

Mode of Action

Ethanol is metabolized in the liver by alcohol dehydrogenase to acetaldehyde, which is then further metabolized to acetate by aldehyde dehydrogenase . Sodium Ethyl-d5 Sulfate may be involved in similar biochemical reactions.

Biochemical Pathways

Sodium Ethyl-d5 Sulfate is involved in the metabolic pathways of ethanol . Ethanol metabolism occurs primarily in the liver, where it is converted to acetaldehyde by alcohol dehydrogenase. Acetaldehyde is then further metabolized to acetate by aldehyde dehydrogenase . These reactions also produce NADH, which can affect the redox state of liver cells and contribute to the toxic effects of alcohol .

Pharmacokinetics

Ethanol is rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine, breath, and sweat .

Result of Action

These can include changes in cell membrane fluidity, alterations in various signaling pathways, and toxic effects on the liver .

Action Environment

The action of Sodium Ethyl-d5 Sulfate can be influenced by various environmental factors. For example, the acidity of the environment can affect the formation of organosulfates . Temperature can also influence the formation of secondary organic aerosols, which can affect human health and climate change prediction . Furthermore, the presence of other substances, such as other alcohol metabolites, can potentially interact with Sodium Ethyl-d5 Sulfate and affect its action .

Biochemische Analyse

Biochemical Properties

Sodium Ethyl-d5 Sulfate interacts with various enzymes and proteins in the body. It is a metabolite of ethanol, indicating that it is involved in the metabolic pathways of ethanol

Cellular Effects

The effects of Sodium Ethyl-d5 Sulfate on cells and cellular processes are not well-documented. As a metabolite of ethanol, it may influence cell function indirectly through the effects of alcohol on the body. Alcohol can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a metabolite of ethanol, it may exert its effects at the molecular level through the metabolic pathways of alcohol This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Sodium Ethyl-d5 Sulfate is involved in the metabolic pathways of ethanol It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium Ethyl-d5 Sulfate can be synthesized through the reaction of Sodium hydroxide (NaOD) with Ethyl-d5 Sulfate. The process involves mixing a solution of Sodium formate and Sodium hydroxide, followed by the addition of Ethyl-d5 Sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of Sodium Ethyl-d5 Sulfate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium Ethyl-d5 Sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other nucleophilic species.

Hydrolysis Reactions: These reactions can occur in the presence of strong acids or bases, leading to the breakdown of the sulfate ester bond.

Major Products Formed:

Substitution Reactions: The major products are often alcohols or other substituted compounds depending on the nucleophile used.

Hydrolysis Reactions: The primary products are ethanol and sulfate ions.

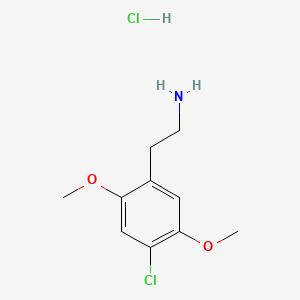

Vergleich Mit ähnlichen Verbindungen

Sodium Ethyl Sulfate: Similar in structure but lacks the deuterium labeling.

Ethyl-β-D-glucuronide: Another metabolite of ethanol used in toxicology studies.

Dehydroepiandrosterone-D5-3-sulfate: A deuterated sulfate compound used in similar analytical applications.

Uniqueness: Sodium Ethyl-d5 Sulfate is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques. The presence of deuterium allows for precise differentiation and quantification, making it a valuable tool in various scientific fields .

Eigenschaften

IUPAC Name |

sodium;1,1,2,2,2-pentadeuterioethyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1/i1D3,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLOOYQHUHGIRJ-LUIAAVAXSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

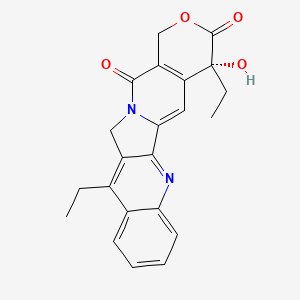

![TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS](/img/structure/B564534.png)